molecular formula C11H16ClO3P B1581813 Diethyl 4-chlorobenzylphosphonate CAS No. 39225-17-7

Diethyl 4-chlorobenzylphosphonate

Cat. No.: B1581813
CAS No.: 39225-17-7
M. Wt: 262.67 g/mol
InChI Key: BVQPVBZRJSFOEZ-UHFFFAOYSA-N
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Description

Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P and a molecular weight of 262.67 g/mol . It is also known by its IUPAC name, 1-chloro-4-(diethoxyphosphorylmethyl)benzene . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

Diethyl 4-chlorobenzylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of chromenone and chromene derivatives, which are known for their anti-picornavirus capsid-binding properties . It interacts with various enzymes and proteins, including those involved in the Wittig-Horner reactions, which are essential for the formation of carbon-carbon bonds . The nature of these interactions often involves the phosphorylation of target molecules, leading to changes in their biochemical activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are observed in different cell types, including epithelial cells, fibroblasts, and immune cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate phosphatases, leading to the dephosphorylation of target proteins and subsequent changes in their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity . At high doses, this compound may induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects. These findings are essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of phosphonate esters and other organophosphorus compounds . It interacts with enzymes such as phosphatases and kinases, which play critical roles in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Diethyl 4-chlorobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite under reflux conditions . The reaction typically proceeds as follows:

ClC6H4CH2Cl+(EtO)3PClC6H4CH2P(O)(OEt)2+EtCl\text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{(EtO)}_3\text{P} \rightarrow \text{ClC}_6\text{H}_4\text{CH}_2\text{P(O)(OEt)}_2 + \text{EtCl} ClC6​H4​CH2​Cl+(EtO)3​P→ClC6​H4​CH2​P(O)(OEt)2​+EtCl

Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 4-chlorobenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Wittig-Horner Reactions: It is used in Wittig-Horner reactions to form alkenes.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Diethyl 4-chlorobenzylphosphonate can be compared with other similar compounds, such as:

    Diethyl 4-methylbenzylphosphonate: Similar in structure but with a methyl group instead of a chlorine atom.

    Diethyl 2-bromoethylphosphonate: Contains a bromine atom instead of chlorine.

    Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group instead of a chlorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents attached to the benzene ring.

Biological Activity

Diethyl 4-chlorobenzylphosphonate (DECBP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a chlorobenzyl moiety attached to a diethyl phosphonate group, suggests diverse interactions with biological systems. This article reviews the biological activity of DECBP, supported by various studies, including antimicrobial efficacy and cytotoxic effects against cancer cell lines.

This compound is synthesized through electrophilic halogenation of diethyl benzylphosphonate. The compound can be represented as follows:

  • Molecular Formula : C11H16ClO3P
  • Molecular Weight : 251.67 g/mol

Synthesis

The synthesis of DECBP involves the reaction of diethyl benzylphosphonate with chlorinating agents under controlled conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that diethyl benzylphosphonate derivatives, including DECBP, exhibit significant antimicrobial properties against various bacterial strains. Notably, DECBP was tested against Escherichia coli strains, showing a low minimal inhibitory concentration (MIC), indicating its potential as an antimicrobial agent . The results suggest that the introduction of different substituents on the phenyl ring can modulate the antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundE. coli K123264
Diethyl benzylphosphonateE. coli R2-R464128

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DECBP on various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (epidermoid carcinoma). The compound exhibited dose-dependent cytotoxicity, with significant antiproliferative effects noted at concentrations as low as 50 µM .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)% Viability
MDA-MB-2315036.1
A4315040.8
PC-35029.7

The mechanism underlying the biological activity of DECBP appears to involve oxidative stress induction leading to DNA damage in bacterial cells. Studies indicated that treatment with DECBP resulted in significant alterations in bacterial DNA topology, suggesting that oxidative damage plays a crucial role in its antimicrobial action . Furthermore, the cytotoxicity observed in cancer cells may be attributed to apoptosis induction and interference with cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study conducted on various E. coli strains revealed that DECBP caused significant growth inhibition, with a notable reduction in viability correlating with increased concentrations of the compound.
  • Cytotoxicity Assessment : In a comparative analysis involving several phosphonates, DECBP demonstrated superior cytotoxicity against multidrug-resistant cancer cell lines, highlighting its potential as a therapeutic agent for resistant cancers .

Properties

IUPAC Name

1-chloro-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQPVBZRJSFOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192486
Record name Diethyl 4-chlorobenzylphosphonate
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Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39225-17-7
Record name Diethyl P-[(4-chlorophenyl)methyl]phosphonate
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Record name Diethyl 4-chlorobenzylphosphonate
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Record name 39225-17-7
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Record name Diethyl 4-chlorobenzylphosphonate
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Record name Diethyl 4-chlorobenzylphosphonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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